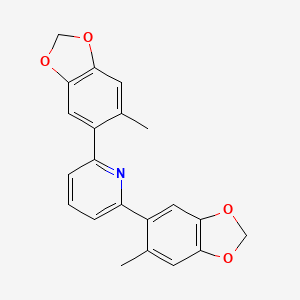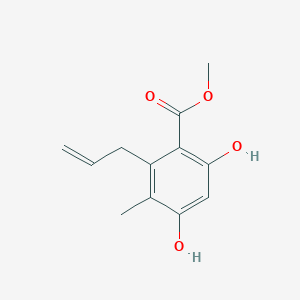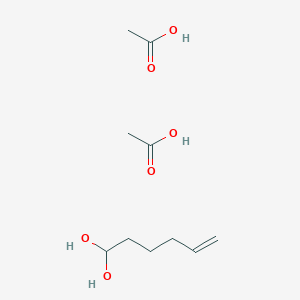
Acetic acid;hex-5-ene-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hex-5-ene-1,1-diol is an organic compound that features both a carboxylic acid group and a diol group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hex-5-ene-1,1-diol can be achieved through the hydroxylation of hex-5-ene. This process typically involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the intermediate osmate ester with sodium bisulfite (NaHSO3) to yield the diol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of peracetic acid and acetic anhydride in the presence of a palladium catalyst. This method is efficient and suitable for a broad range of substrates .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetic acid;hex-5-ene-1,1-diol can undergo oxidation reactions to form various products. For example, the diol can be oxidized to form a diketone.
Reduction: The compound can be reduced to form hex-5-ene-1,1-diol.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Diketones and carboxylic acids.
Reduction: Hex-5-ene-1,1-diol.
Substitution: Halogenated compounds and ethers.
Aplicaciones Científicas De Investigación
Acetic acid;hex-5-ene-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;hex-5-ene-1,1-diol involves its ability to participate in various chemical reactions due to the presence of both carboxylic acid and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-ene-1,2-diol: Similar structure but with hydroxyl groups on adjacent carbons.
1,1-Ethenediol: An enol tautomer of acetic acid with similar reactivity.
Uniqueness
Acetic acid;hex-5-ene-1,1-diol is unique due to the presence of both a carboxylic acid group and a diol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.
Propiedades
Número CAS |
142564-04-3 |
|---|---|
Fórmula molecular |
C10H20O6 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
acetic acid;hex-5-ene-1,1-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h2,6-8H,1,3-5H2;2*1H3,(H,3,4) |
Clave InChI |
INRLRPQAZYMFEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C=CCCCC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

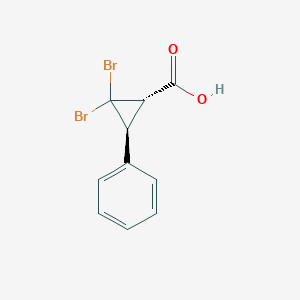
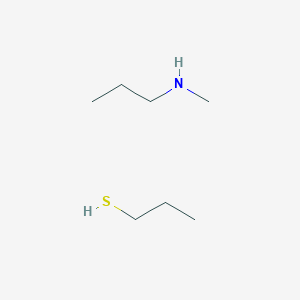

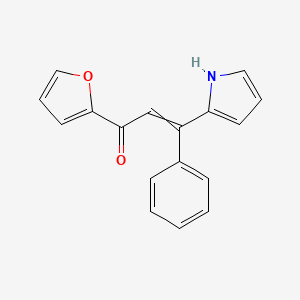

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

